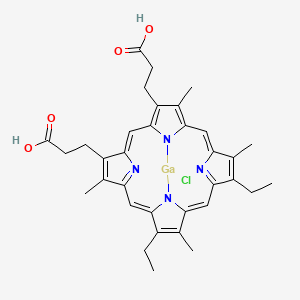![molecular formula C24H23ClO B12340156 (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 is a synthetic organic compound characterized by its complex structure, which includes a chlorinated ethoxyphenyl group and deuterium-labeled butene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 typically involves multiple steps, starting with the preparation of the chlorinated ethoxyphenyl precursor. This precursor is then reacted with diphenylacetylene under specific conditions to form the desired butene structure. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The chlorinated ethoxyphenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of ether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, and ether derivatives, depending on the specific reaction and conditions used.
科学的研究の応用
Chemistry
In chemistry, (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 is used as a model compound to study reaction mechanisms and the effects of deuterium labeling on chemical reactivity.
Biology
In biological research, this compound can be used to investigate the interactions of chlorinated aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties, including its effects on cellular signaling pathways and its potential as a drug candidate.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated ethoxyphenyl group may interact with hydrophobic pockets in proteins, while the deuterium-labeled butene can provide insights into the kinetic isotope effects on reaction rates and mechanisms.
類似化合物との比較
Similar Compounds
(Z)-1-[4-(2-Bromoethoxyphenyl]-1,2-diphenyl-1-butene: Similar structure with a bromine atom instead of chlorine.
(Z)-1-[4-(2-Methoxyethoxyphenyl]-1,2-diphenyl-1-butene: Similar structure with a methoxy group instead of chlorine.
(Z)-1-[4-(2-Fluoroethoxyphenyl]-1,2-diphenyl-1-butene: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 lies in its specific combination of a chlorinated ethoxyphenyl group and deuterium labeling, which provides distinct chemical and physical properties that can be leveraged in various research applications.
特性
分子式 |
C24H23ClO |
|---|---|
分子量 |
367.9 g/mol |
IUPAC名 |
1-(2-chloroethoxy)-4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]benzene |
InChI |
InChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23-/i1D3,2D2 |
InChIキー |
GWAJMDNEUFHRBV-WLOZXQDESA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3 |
正規SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12340085.png)




![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)





![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)


